molecular formula C19H23NO4 B14017879 4-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline CAS No. 7473-33-8

4-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B14017879
CAS No.: 7473-33-8
M. Wt: 329.4 g/mol
InChI Key: QPQDVKYIRFZRLB-UHFFFAOYSA-N
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Description

QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- typically involves the cyclization of α,β-unsaturated aldehydes with aniline derivatives. One common method is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.

Scientific Research Applications

QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and tetrahydroquinoline core differentiate it from other quinoline derivatives, potentially offering enhanced activity and selectivity in various applications.

Properties

CAS No.

7473-33-8

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C19H23NO4/c1-21-13-7-12(8-14(9-13)22-2)15-5-6-20-17-11-19(24-4)18(23-3)10-16(15)17/h7-11,15,20H,5-6H2,1-4H3

InChI Key

QPQDVKYIRFZRLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCNC3=CC(=C(C=C23)OC)OC)OC

Origin of Product

United States

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